molecular formula C9H11ClFNO B15237162 (1S,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B15237162
M. Wt: 203.64 g/mol
InChI Key: BYTVMEMMBGDOMU-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a unique combination of an amino group, a chlorinated aromatic ring, and a fluorinated substituent, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluorobenzaldehyde and a suitable chiral amine.

    Reaction Steps: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired chiral amine.

    Reaction Conditions: Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The aromatic ring can be reduced under specific conditions to yield cyclohexane derivatives.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include oximes, nitriles, cyclohexane derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its chiral nature makes it a valuable tool for studying enantioselective interactions in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL: Lacks the chlorine substituent, which may influence its chemical properties and interactions.

    (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: The presence of a methyl group instead of fluorine can alter its steric and electronic properties.

Uniqueness

The presence of both chlorine and fluorine substituents on the aromatic ring of (1S,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL makes it unique

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1

InChI Key

BYTVMEMMBGDOMU-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=C(C=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)F)N)O

Origin of Product

United States

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